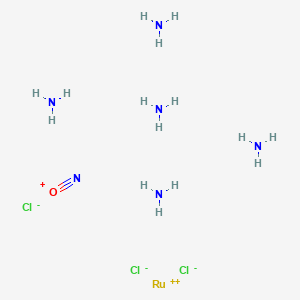
Ruthenium(3+), nitrosylpentaammine-, trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(3+), nitrosylpentaammine-, trichloride is a complex compound that has gained attention in scientific research due to its unique properties. This compound is a coordination complex that contains ruthenium, nitrogen, and chlorine atoms. The compound has been synthesized in various ways and has shown potential in scientific research applications. In
Scientific Research Applications
Ruthenium(3+), nitrosylpentaammine-, trichloride has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit tumor growth. It has also been shown to be effective against drug-resistant cancer cells. Other potential applications include antimicrobial activity, anti-inflammatory activity, and antioxidant activity.
Mechanism of Action
The mechanism of action of ruthenium(3+), nitrosylpentaammine-, trichloride is not fully understood. However, studies have shown that the compound can interact with DNA and proteins, leading to cell death. It has also been shown to induce apoptosis, which is programmed cell death. The compound may also inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and physiological effects:
Ruthenium(3+), nitrosylpentaammine-, trichloride has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to cell death. The compound has also been shown to interact with various enzymes and proteins, leading to changes in their activity. In addition, the compound has been shown to affect cell signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using ruthenium(3+), nitrosylpentaammine-, trichloride in lab experiments is its high stability and purity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
Future Directions
There are several future directions for research on ruthenium(3+), nitrosylpentaammine-, trichloride. One direction is to further explore its potential in cancer treatment. Studies could focus on the compound's efficacy against different types of cancer and its potential use in combination with other anticancer drugs. Another direction is to explore the compound's potential in other areas, such as antimicrobial activity and anti-inflammatory activity. Additionally, studies could focus on the compound's mechanism of action and potential side effects. Overall, the unique properties of ruthenium(3+), nitrosylpentaammine-, trichloride make it a promising compound for scientific research in various fields.
Synthesis Methods
Ruthenium(3+), nitrosylpentaammine-, trichloride can be synthesized through various methods. One of the most commonly used methods is the reaction of ruthenium trichloride with nitrosyl amine in the presence of ammonia. This method yields the desired compound in high yield and purity. Another method involves the reaction of ruthenium(III) chloride with nitrosyl amine in the presence of sodium hydroxide and sodium nitrite. This method also yields the desired compound in high yield and purity.
properties
CAS RN |
15611-80-0 |
|---|---|
Molecular Formula |
Cl3H15N6ORu |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
azane;azanylidyneoxidanium;ruthenium(2+);trichloride |
InChI |
InChI=1S/3ClH.NO.5H3N.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H3;/q;;;+1;;;;;;+2/p-3 |
InChI Key |
TVYRCZMXSODGRN-UHFFFAOYSA-K |
SMILES |
N.N.N.N.N.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].N#[O+].[Ru+5] |
Other CAS RN |
55826-09-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)


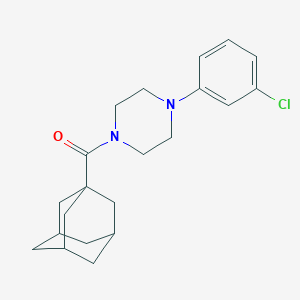
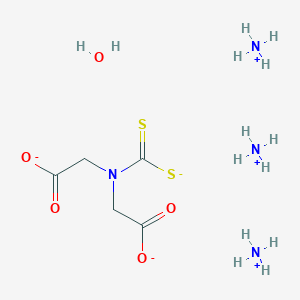
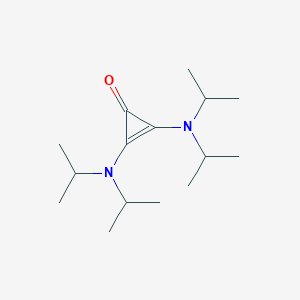
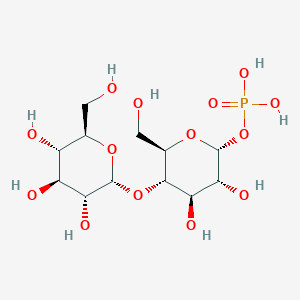
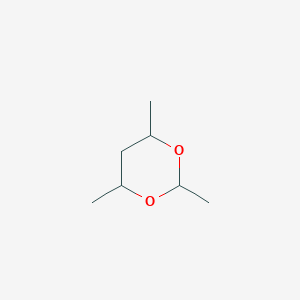
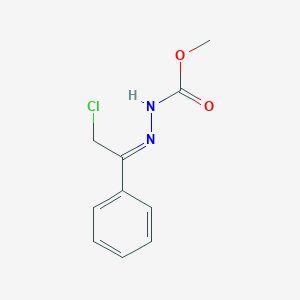

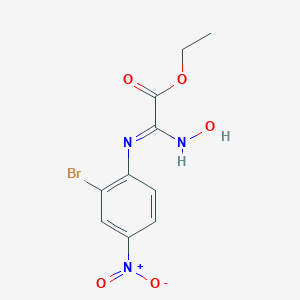
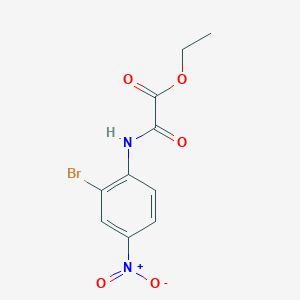
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)